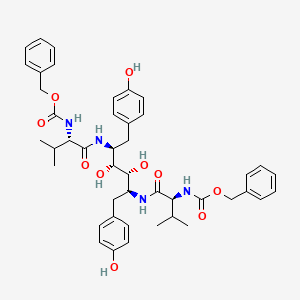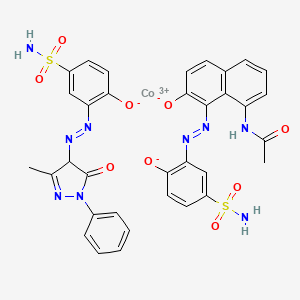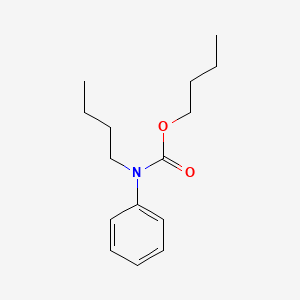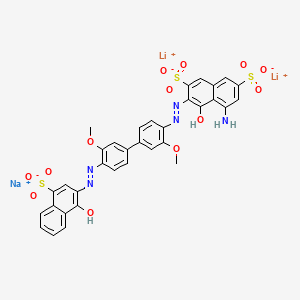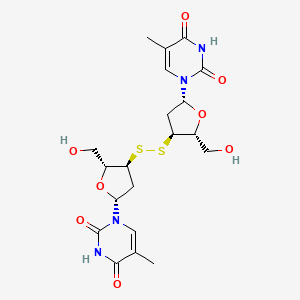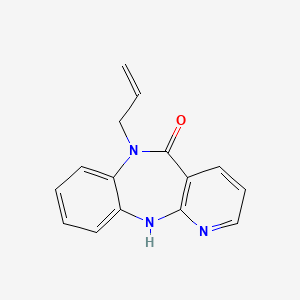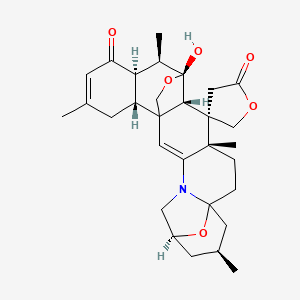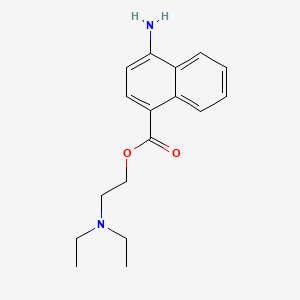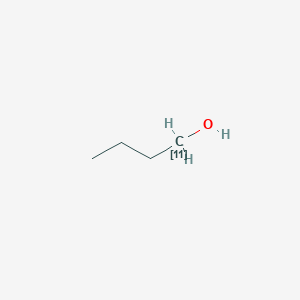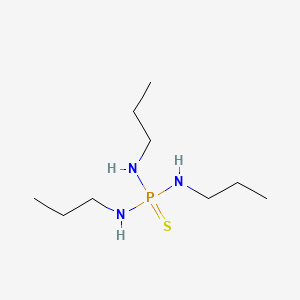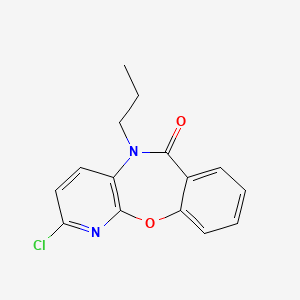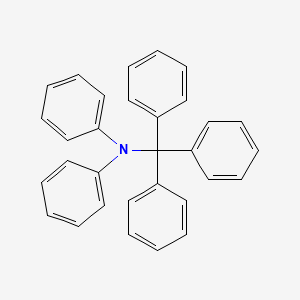
(3-Bromopropyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichloride derivatives are formed.
Hydrolysis Products: Phosphonic acid derivatives are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is employed in the production of flame retardants and plasticizers.
Comparación Con Compuestos Similares
- (3-Chloropropyl)phosphonic dichloride
- (3-Iodopropyl)phosphonic dichloride
- (3-Fluoropropyl)phosphonic dichloride
Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .
Propiedades
Número CAS |
86483-94-5 |
|---|---|
Fórmula molecular |
C3H6BrCl2OP |
Peso molecular |
239.86 g/mol |
Nombre IUPAC |
1-bromo-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |
Clave InChI |
DIGFVDXKCGCTRY-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(Cl)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


